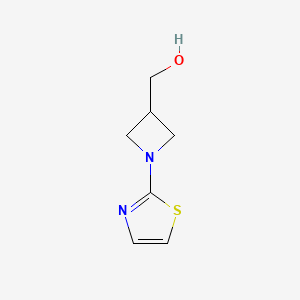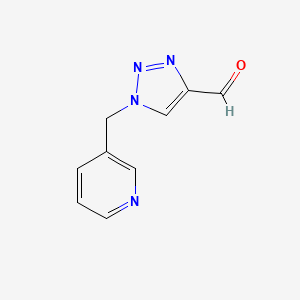![molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5](/img/structure/B1454716.png)
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
Übersicht
Beschreibung
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group, an isoxazole ring, and a thiophene sulfonyl chloride moiety.
Wissenschaftliche Forschungsanwendungen
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride has diverse applications in scientific research:
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s stability and reactivity, making it a valuable tool in biochemical assays . This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, it may alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression . The trifluoromethyl group in its structure enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but its effects may change over time due to degradation or interaction with other chemicals . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful . These effects include alterations in liver and kidney function, as well as changes in behavior and physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit or activate specific enzymes, leading to changes in the concentration of key metabolites and affecting overall metabolic balance . Its role in these pathways highlights its potential as a tool for studying metabolic regulation and identifying therapeutic targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical assays .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular functions . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria . Its subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and modulate their function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the isoxazole ring. One common method includes the reaction of a thiophene derivative with a trifluoromethylating agent, followed by cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the thiophene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Coupled Products: Formed from coupling reactions with aryl or alkyl halides.
Wirkmechanismus
The mechanism of action of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isoxazole ring and sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl-substituted Isoxazoles: Compounds with similar isoxazole rings but different substituents.
Thiophene Sulfonyl Chlorides: Compounds with thiophene rings and sulfonyl chloride groups but lacking the trifluoromethyl group.
Uniqueness: 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is unique due to the combination of the trifluoromethyl group, isoxazole ring, and thiophene sulfonyl chloride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGDBUEVDUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


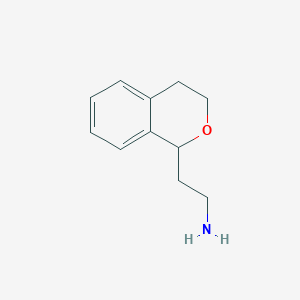
![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
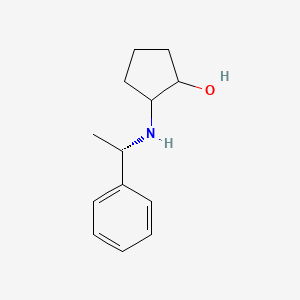
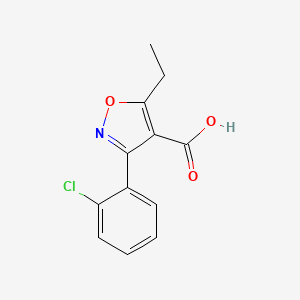
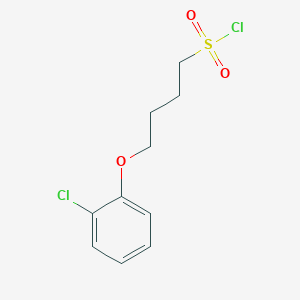
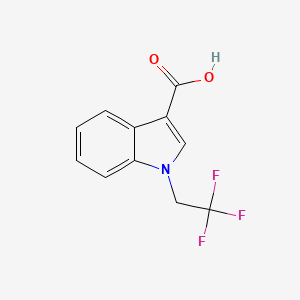
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
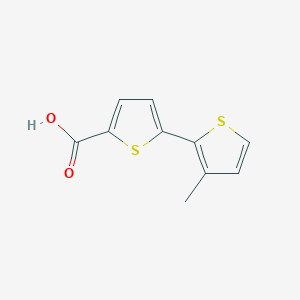
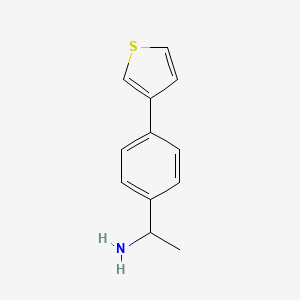
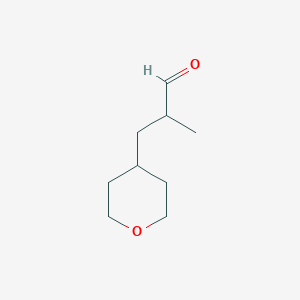
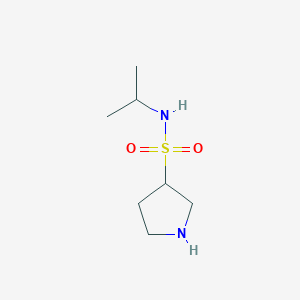
![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
